molecular formula C6H9BrO B13357771 2-Bromo-2-hexenal CAS No. 99414-76-3

2-Bromo-2-hexenal

Cat. No.: B13357771
CAS No.: 99414-76-3
M. Wt: 177.04 g/mol
InChI Key: GZIMJOKDCKCAAQ-XQRVVYSFSA-N
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Description

(Z)-2-Bromohex-2-enal is an organic compound characterized by the presence of a bromine atom and an aldehyde group attached to a hexene chain. This compound is notable for its geometric isomerism, specifically the (Z)-configuration, which indicates that the substituents on the double bond are on the same side. This configuration can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Bromohex-2-enal typically involves the bromination of hex-2-enal. One common method is the addition of bromine to hex-2-enal in the presence of a solvent like dichloromethane at low temperatures to control the reaction rate and ensure the formation of the (Z)-isomer.

Industrial Production Methods: On an industrial scale, the production of (Z)-2-Bromohex-2-enal may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration, to maximize yield and purity. The use of catalysts and inhibitors can also be employed to favor the formation of the desired isomer.

Types of Reactions:

    Oxidation: (Z)-2-Bromohex-2-enal can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of (Z)-2-Bromohex-2-enal can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.

    Substitution: The bromine atom in (Z)-2-Bromohex-2-enal can be substituted by nucleophiles like hydroxide ions or amines, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydroxide ions in an aqueous solution.

Major Products:

    Oxidation: Hex-2-enoic acid.

    Reduction: (Z)-2-Bromohex-2-enol.

    Substitution: (Z)-2-Hydroxyhex-2-enal.

Scientific Research Applications

Chemistry: In organic synthesis, (Z)-2-Bromohex-2-enal serves as a versatile intermediate for the preparation of various complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving halogenated substrates. It helps in understanding the mechanisms of halogenase enzymes.

Medicine: Research into (Z)-2-Bromohex-2-enal includes its potential use as a precursor for the synthesis of bioactive molecules with antimicrobial or anticancer properties.

Industry: In the chemical industry, (Z)-2-Bromohex-2-enal is utilized in the manufacture of specialty chemicals and as a building block for the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which (Z)-2-Bromohex-2-enal exerts its effects involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom and the aldehyde group. These functional groups facilitate various chemical transformations, making the compound reactive in both substitution and addition reactions. The molecular targets include enzymes and other proteins that can interact with the aldehyde group, leading to potential biological activity.

Comparison with Similar Compounds

    (E)-2-Bromohex-2-enal: The (E)-isomer differs in the spatial arrangement of substituents around the double bond, leading to different reactivity and physical properties.

    2-Bromohexanal: Lacks the double bond, resulting in different chemical behavior and applications.

    2-Bromohex-3-enal:

Uniqueness: (Z)-2-Bromohex-2-enal is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. This geometric isomerism can lead to distinct chemical and biological properties compared to its (E)-isomer and other related compounds.

Properties

CAS No.

99414-76-3

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

(Z)-2-bromohex-2-enal

InChI

InChI=1S/C6H9BrO/c1-2-3-4-6(7)5-8/h4-5H,2-3H2,1H3/b6-4-

InChI Key

GZIMJOKDCKCAAQ-XQRVVYSFSA-N

Isomeric SMILES

CCC/C=C(/C=O)\Br

Canonical SMILES

CCCC=C(C=O)Br

Origin of Product

United States

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